molecular formula C20H35N3O8 B585248 N-Boc-aminomalamido-N,N'-Diacetic di-tert-Butyl Ester CAS No. 1346600-93-8

N-Boc-aminomalamido-N,N'-Diacetic di-tert-Butyl Ester

Cat. No.: B585248
CAS No.: 1346600-93-8
M. Wt: 445.513
InChI Key: UTNMZRQXGAMGBB-UHFFFAOYSA-N
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Description

N-Boc-aminomalamido-N,N’-Diacetic di-tert-Butyl Ester is a compound with the molecular formula C20H35N3O8 and a molecular weight of 445.51 g/mol. It is a white crystalline solid that is soluble in chloroform and dichloromethane. This compound is primarily used in organic synthesis as a building block.

Preparation Methods

The synthesis of N-Boc-aminomalamido-N,N’-Diacetic di-tert-Butyl Ester involves the protection of amines using di-tert-butyl dicarbonate (Boc2O) under specific reaction conditions . The reaction typically occurs in the presence of a catalyst such as Amberlyst-15 in ethanol, which can be easily separated and reused . The process ensures high chemoselectivity, preventing the formation of side products .

Chemical Reactions Analysis

N-Boc-aminomalamido-N,N’-Diacetic di-tert-Butyl Ester undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine group can be replaced by other nucleophiles.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Oxidation and Reduction:

Scientific Research Applications

N-Boc-aminomalamido-N,N’-Diacetic di-tert-Butyl Ester is used in various scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Peptide Synthesis: The compound is used in the protection of amine groups in amino acids and peptides, facilitating the synthesis of peptides without racemization.

    Medicinal Chemistry: It is employed in the development of pharmaceutical compounds due to its stability and ease of deprotection.

Mechanism of Action

The mechanism of action of N-Boc-aminomalamido-N,N’-Diacetic di-tert-Butyl Ester involves the protection of amine groups through the formation of a Boc-protected amine. This protection prevents unwanted side reactions during synthesis and can be easily removed under acidic conditions to yield the free amine . The compound’s stability and resistance to racemization make it valuable in multistep synthesis processes .

Comparison with Similar Compounds

N-Boc-aminomalamido-N,N’-Diacetic di-tert-Butyl Ester is unique due to its high chemoselectivity and stability. Similar compounds include:

    N-Boc-protected Amino Acids: These compounds also use the Boc group for amine protection but may differ in their specific applications and stability.

    N-Boc-protected Peptides: These are used in peptide synthesis and share similar properties with N-Boc-aminomalamido-N,N’-Diacetic di-tert-Butyl Ester.

Properties

IUPAC Name

tert-butyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-3-oxopropanoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35N3O8/c1-18(2,3)29-12(24)10-21-15(26)14(23-17(28)31-20(7,8)9)16(27)22-11-13(25)30-19(4,5)6/h14H,10-11H2,1-9H3,(H,21,26)(H,22,27)(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNMZRQXGAMGBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNC(=O)C(C(=O)NCC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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